Cas no 312748-54-2 (N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide
- F0326-0027
- Z26407962
- 312748-54-2
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- AKOS001295686
- AK-968/06257064
- EU-0036099
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- Cambridge id 5547870
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Oprea1_662657
-
- インチ: 1S/C11H10FN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,16)
- InChIKey: FMGWPLFNQZQFHG-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1NC(C1C=CC=CC=1F)=O)SCC
計算された属性
- せいみつぶんしりょう: 283.02493246g/mol
- どういたいしつりょう: 283.02493246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 108Ų
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0326-0027-10μmol |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-2mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-15mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 15mg |
$133.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-30mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 30mg |
$178.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-25mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 25mg |
$163.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-100mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 100mg |
$372.0 | 2023-07-28 | |
Life Chemicals | F0326-0027-10mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 10mg |
$118.5 | 2023-07-28 | |
Life Chemicals | F0326-0027-40mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 40mg |
$210.0 | 2023-07-28 | |
Life Chemicals | F0326-0027-1mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
Life Chemicals | F0326-0027-3mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
312748-54-2 | 90%+ | 3mg |
$94.5 | 2023-07-28 |
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamideに関する追加情報
Comprehensive Overview of N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide (CAS No. 312748-54-2)
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide (CAS No. 312748-54-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both fluorobenzamide and ethylsulfanyl moieties enhances its potential applications in drug discovery and material science.
In recent years, researchers have focused on thiadiazole derivatives due to their antimicrobial, antifungal, and anticancer properties. The incorporation of a fluorine atom in the benzamide ring of this compound improves its metabolic stability and bioavailability, making it a promising candidate for therapeutic development. Additionally, the ethylsulfanyl group contributes to its lipophilicity, which is crucial for membrane permeability in biological systems.
The synthesis of N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide involves multi-step organic reactions, including cyclization and amidation processes. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its purity and structural integrity. These methods ensure the compound meets the stringent requirements for research and industrial applications.
One of the trending topics in the scientific community is the exploration of fluorinated compounds for their enhanced bioactivity and environmental persistence. N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide aligns with this trend, as its fluorine-substituted benzamide core offers improved resistance to enzymatic degradation. This property is particularly valuable in the design of long-acting pharmaceuticals and agrochemicals.
Another area of interest is the compound's potential role in green chemistry. Researchers are investigating eco-friendly synthesis routes to minimize waste and reduce the use of hazardous reagents. The thiadiazole scaffold of this compound is amenable to sustainable modifications, making it a subject of study in environmentally conscious drug development.
From a commercial perspective, N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide is available through specialized chemical suppliers, often in high-purity grades for research purposes. Its CAS No. 312748-54-2 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. The compound's stability under standard storage conditions further enhances its practicality for laboratory use.
In conclusion, N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide represents a versatile and scientifically significant molecule with broad applications in medicinal and agricultural chemistry. Its unique structural features and alignment with current research trends make it a valuable subject for ongoing studies. As the demand for fluorinated heterocycles and sulfur-containing compounds grows, this compound is poised to play a pivotal role in future innovations.
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